![molecular formula C9H12O4 B2810361 Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid CAS No. 15544-51-1](/img/structure/B2810361.png)
Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid
Overview
Description
Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid is a chemical compound with the molecular formula C9H12O4 and a molecular weight of 184.19 . It is available in powder form .
Synthesis Analysis
The synthesis of Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid involves an intermolecular Diels–Alder reaction using 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes . Another method involves an organocatalytic formal [4 + 2] cycloaddition reaction that allows rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates .Molecular Structure Analysis
The InChI code for Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid is 1S/C9H12O4/c10-6(11)8-1-2-9(5-8,4-3-8)7(12)13/h1-5H2,(H,10,11)(H,12,13) and the InChI key is XTHLMMQPSUSPPS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid has a molecular weight of 184.19 . It is a powder at room temperature . The predicted boiling point is 333.8±15.0 °C and the predicted density is 1.544±0.06 g/cm3 .Scientific Research Applications
Organic & Biomolecular Chemistry
“Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid” is used in the field of organic and biomolecular chemistry. It is a key component in the synthesis of bicyclo[2.2.1]heptane-1-carboxylates via an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction allows for rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .
High-Energy Density Compounds
This compound is also used in the design of new high-energy density compounds (HEDCs). A series of new bicyclo[2.2.1]heptane derivatives containing an aza nitrogen atom and nitro substituent were designed and studied theoretically . The detonation performances, bond dissociation energies (BDE) and impact sensitivity were calculated to evaluate the designed compounds .
Plasticizers and Stabilizers
Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid esters are widely used as plasticizers and stabilizers . These compounds help to increase the flexibility and stability of various materials .
Fragrant Substances
The esters of this compound are also proposed as fragrant substances . They can be used in the production of perfumes, cosmetics, and other products that require a pleasant aroma .
Antimicrobial Activity
Optically active alkyl and cycloalkyl hydrogen cyclohex-4-ene-1,2- and bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylates, which can be synthesized from “Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid”, were found to possess antimicrobial activity . This makes them useful in the development of new antimicrobial agents .
Drug Discovery
The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules . Therefore, “Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid” is highly desirable for relevant drug discovery .
Safety and Hazards
Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid is classified under GHS07. The hazard statements include H302, H315, H319, and H335. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
bicyclo[2.2.1]heptane-1,4-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c10-6(11)8-1-2-9(5-8,4-3-8)7(12)13/h1-5H2,(H,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHLMMQPSUSPPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid | |
CAS RN |
15544-51-1 | |
Record name | bicyclo[2.2.1]heptane-1,4-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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